

Thermal Stability and Decomposition of Calcium Iodide Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium iodide, hexahydrate*

Cat. No.: *B161461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium iodide hexahydrate ($\text{CaI}_2 \cdot 6\text{H}_2\text{O}$) is a hygroscopic, crystalline solid with applications in various scientific fields. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and utilization in applications such as a phase change material or as a source of iodide. This technical guide provides a comprehensive overview of the thermal behavior of calcium iodide hexahydrate, including its physical properties and a proposed decomposition mechanism based on the behavior of analogous hydrated salts. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to guide researchers in the characterization of this and similar hygroscopic materials.

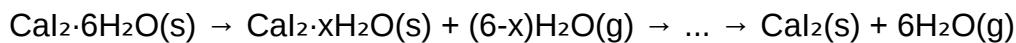
Introduction

Calcium iodide is an ionic compound with the formula CaI_2 . In its hydrated form, it incorporates water molecules into its crystal lattice. The hexahydrate, $\text{CaI}_2 \cdot 6\text{H}_2\text{O}$, is a common form and is known to be highly hygroscopic, readily absorbing moisture from the atmosphere.^[1] The thermal behavior of hydrated salts is of significant interest as they often undergo multi-step dehydration processes upon heating, losing water molecules at specific temperature ranges to form lower hydrates or the anhydrous salt.^{[2][3]} This guide synthesizes the available information on calcium iodide hexahydrate and provides a framework for its thermal analysis.

Physicochemical Properties

Calcium iodide hexahydrate is a white to yellowish-white crystalline solid.[\[4\]](#) It is highly soluble in water, ethanol, and acetone.[\[4\]](#) Due to its hygroscopic nature, it must be stored in a tightly sealed container to prevent deliquescence.[\[1\]](#)

Table 1: Physical and Thermal Properties of Calcium Iodide and Its Hexahydrate


Property	Value	Reference(s)
Calcium Iodide Hexahydrate (CaI ₂ ·6H ₂ O)		
Molecular Weight	401.98 g/mol	
Melting Point	~42 °C	[4]
Latent Heat of Fusion	~162 J/g	[5]
Appearance	Colorless to yellowish-white crystalline solid	[4]
**Anhydrous Calcium Iodide (CaI ₂) **		
Molecular Weight	293.89 g/mol	[6]
Melting Point	779 °C	[1]
Boiling Point	1100 °C	[1]
Density	3.956 g/cm ³	[1]

Thermal Decomposition Pathway

While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for calcium iodide hexahydrate is not readily available in the reviewed literature, a multi-step decomposition pathway can be proposed based on the known existence of other calcium iodide hydrates, such as the octahydrate, heptahydrate, and 6.5-hydrate. The dehydration process is expected to occur in several stages, with the loss of water molecules

leading to the formation of intermediate hydrates before the formation of the anhydrous salt at higher temperatures.

The decomposition is likely to proceed as follows:

The initial step may involve the melting of the hexahydrate around its melting point of 42 °C, followed by sequential dehydration steps at increasing temperatures.

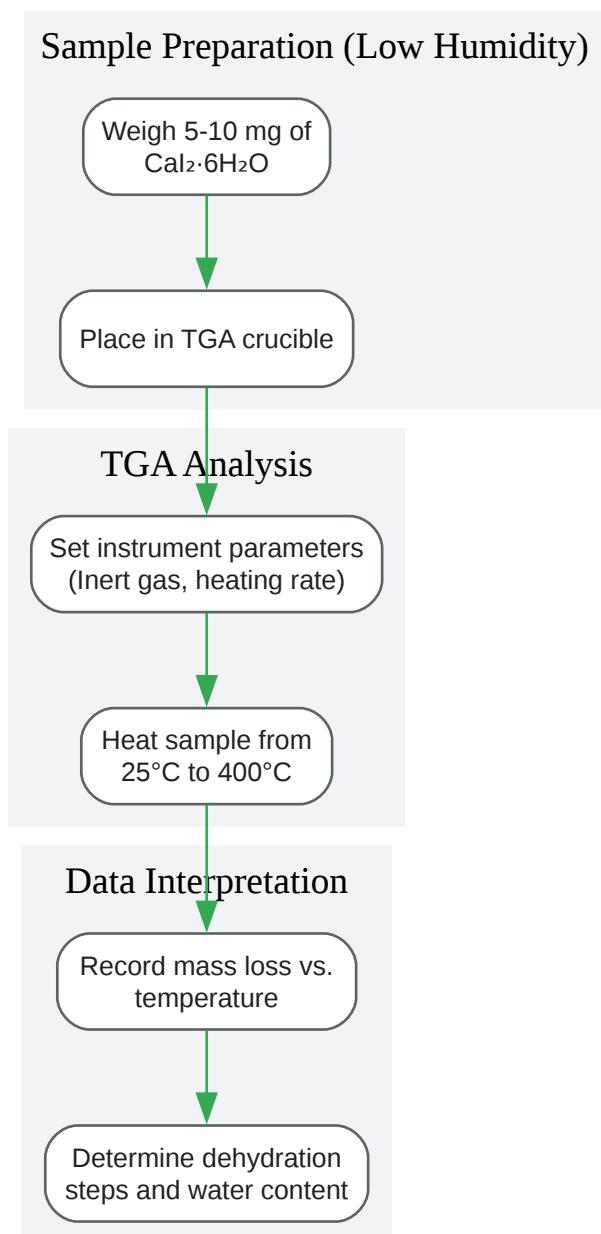
Caption: Proposed thermal decomposition pathway of $\text{CaI}_2 \cdot 6\text{H}_2\text{O}$.

Experimental Protocols for Thermal Analysis

Given the hygroscopic nature of calcium iodide hexahydrate, special precautions must be taken during sample preparation and analysis to ensure accurate and reproducible results. The following are detailed methodologies for TGA and DSC analysis applicable to such materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.


Objective: To determine the dehydration temperatures and quantify the water content at each stage of decomposition.

Instrumentation: A thermogravimetric analyzer with a high-precision balance and the capability for controlled heating rates and atmosphere.

Methodology:

- Sample Preparation:
 - Due to the hygroscopic nature of the sample, all handling should be performed in a low-humidity environment, such as a glove box with a dry atmosphere (e.g., nitrogen or argon).
 - If a glove box is not available, work quickly to minimize exposure to ambient air.

- Use a clean, dry spatula to place a small amount of the sample (typically 5-10 mg) into a pre-tared TGA crucible (e.g., alumina or platinum).[\[7\]](#)
- For highly hygroscopic samples, consider using a hermetically sealed pan with a pinhole lid to control the release of volatiles.[\[8\]](#)
- Instrument Setup:
 - Purge the TGA furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a stable and non-reactive atmosphere.
 - Set the initial temperature to ambient (e.g., 25 °C).
 - Program the heating rate, typically between 5 to 20 °C/min. A slower heating rate can provide better resolution of overlapping decomposition steps.
- Analysis:
 - Equilibrate the sample at the initial temperature for a few minutes.
 - Begin the heating program, recording the mass loss as a function of temperature up to a final temperature sufficient to ensure complete dehydration (e.g., 300-400 °C).
 - The resulting TGA curve will show step-wise mass losses corresponding to the dehydration events. The temperature at the inflection point of each step (from the derivative thermogravimetric, DTG, curve) indicates the temperature of the maximum rate of decomposition.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA of hygroscopic salts.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and dehydration.

Instrumentation: A differential scanning calorimeter.

Methodology:

- **Sample Preparation:**
 - As with TGA, handle the sample in a low-humidity environment.
 - Accurately weigh 2-5 mg of the sample into a DSC pan.
 - Use a hermetically sealed pan to prevent water loss before the analysis begins and to contain the sample during melting. A small pinhole in the lid may be used to allow for the controlled escape of evolved water vapor.
- **Instrument Setup:**
 - Place an empty, sealed pan as the reference.
 - Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
 - Set the initial temperature below the expected melting point (e.g., 25 °C).
 - Program a heating rate, typically 10 °C/min.
- **Analysis:**
 - Equilibrate the sample at the initial temperature.
 - Begin the heating program and record the heat flow as a function of temperature.
 - Endothermic peaks on the DSC thermogram will correspond to melting and dehydration events. The area under each peak can be integrated to determine the enthalpy change of the transition.

Data Presentation

While specific experimental data for the thermal decomposition of calcium iodide hexahydrate is not available in the literature reviewed, the following table provides a template for how such data should be structured for clear comparison. The values for calcium chloride dihydrate are included for illustrative purposes.[9]

Table 2: Illustrative TGA/DSC Data for a Hydrated Salt (Calcium Chloride Dihydrate)

Dehydration Step	Temperature Range (°C)	Mass Loss (%) (TGA)	Enthalpy Change (J/g) (DSC)	Corresponding Reaction
1	100 - 150	~12	(Endothermic)	$\text{CaCl}_2 \cdot 2\text{H}_2\text{O} \rightarrow \text{CaCl}_2 \cdot \text{H}_2\text{O} + \text{H}_2\text{O}$
2	150 - 200	~12	(Endothermic)	$\text{CaCl}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O}$

Conclusion

The thermal stability and decomposition of calcium iodide hexahydrate are critical parameters for its practical application. Although direct experimental data on its thermal decomposition is sparse, a multi-step dehydration process is anticipated. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the characterization of $\text{CaI}_2 \cdot 6\text{H}_2\text{O}$ and other hygroscopic hydrated salts. Further research is warranted to fully elucidate the specific dehydration steps, intermediate hydrates, and associated energetics of the thermal decomposition of calcium iodide hexahydrate. Such data will be invaluable to researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. torontech.com [torontech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermal Stability and Decomposition of Calcium Iodide Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161461#thermal-stability-and-decomposition-of-calcium-iodide-hexahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

